2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-16-7-9-17(10-8-16)22-18(25)13-23(2)14-19(26)24(3)20(15-21)11-5-4-6-12-20/h7-10H,4-6,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGZSGZDWGPHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)N(C)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Coupling with methylamino group: The cyanocyclohexyl intermediate is then reacted with methylamine to form the corresponding methylamino derivative.
Acylation reaction: The methylamino derivative is acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the cyanocyclohexyl group, converting it to an amine.
Substitution: The aromatic ring in the 4-methylphenylacetamide moiety may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanocyclohexyl and methylamino groups suggests potential interactions with hydrophobic and hydrophilic sites, respectively.
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Key Observations:
- Aromatic Substituents : The target’s 4-methylphenyl group is less polar than the 4-hydroxyphenyl () or 4-methoxyphenyl () groups, likely increasing its membrane permeability but reducing hydrogen-bonding capacity.
- Halogenation: Chloro and fluoro substituents in improve electrophilicity and agrochemical efficacy but may increase toxicity risks compared to the target’s non-halogenated structure.
Biological Activity
The compound 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide represents a significant structure in medicinal chemistry, particularly in the context of its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Formula
- Molecular Formula: C_{17}H_{24}N_{4}O_{2}
- Molecular Weight: 320.40 g/mol
Structural Features
The compound features a complex structure characterized by:
- A cyanocyclohexyl moiety which may influence its interaction with biological targets.
- Multiple amino and acetamide functional groups that enhance its solubility and potential bioactivity.
Research indicates that compounds with similar structures often interact with various biological pathways, primarily through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of receptor activities that can lead to apoptotic pathways in tumor cells.
Anticancer Activity
A study evaluated the anticancer properties of structurally related compounds, revealing that they can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through:
- Activation of caspase pathways.
- Inhibition of DNA synthesis, leading to cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15.3 | Apoptosis induction |
| Related Compound A | C6 | 12.5 | Caspase activation |
| Related Compound B | A549 | 10.0 | DNA synthesis inhibition |
Other Biological Activities
Beyond anticancer effects, this compound may exhibit:
- Anti-inflammatory properties , potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial activity , which could be explored further for therapeutic applications against resistant strains.
Study 1: Evaluation of Anticancer Efficacy
A comprehensive study published in PubMed assessed the efficacy of the compound on various cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, highlighting its potential as a lead compound for drug development against specific cancers .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects, revealing that the compound triggers mitochondrial dysfunction leading to apoptosis in cancer cells. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
